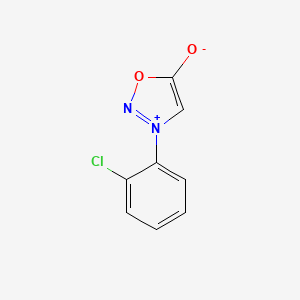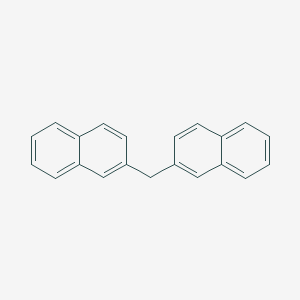
2,2'-Methylenedinaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenedinaphthalene is an organic compound with the molecular formula C21H16 It consists of two naphthalene units connected by a methylene bridge at the 2-position of each naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenedinaphthalene typically involves the reaction of naphthalene with formaldehyde under acidic conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{2 C10H8 + CH2O → C21H16 + H2O} ]
Industrial Production Methods: Industrial production of 2,2’-Methylenedinaphthalene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,2’-Methylenedinaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
科学的研究の応用
2,2’-Methylenedinaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and binding affinities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-Methylenedinaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological activity.
類似化合物との比較
1,1’-Methylenedinaphthalene: Similar structure but with the methylene bridge at the 1-position.
2,2’-Biphenyl: Consists of two benzene rings connected by a single bond, lacking the extended conjugation of naphthalene rings.
Uniqueness: 2,2’-Methylenedinaphthalene is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it valuable in applications requiring specific electronic characteristics.
特性
CAS番号 |
613-79-6 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-(naphthalen-2-ylmethyl)naphthalene |
InChI |
InChI=1S/C21H16/c1-3-7-20-14-16(9-11-18(20)5-1)13-17-10-12-19-6-2-4-8-21(19)15-17/h1-12,14-15H,13H2 |
InChIキー |
JDSUMELGIJVPQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


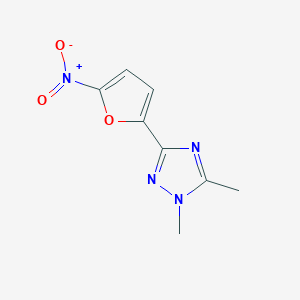
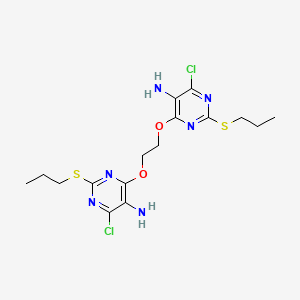
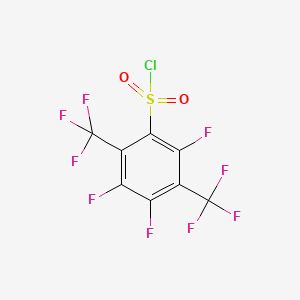
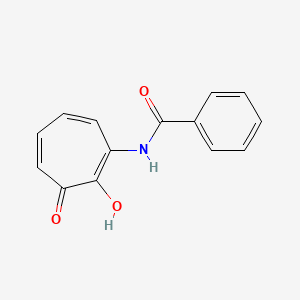
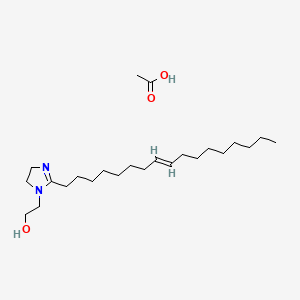
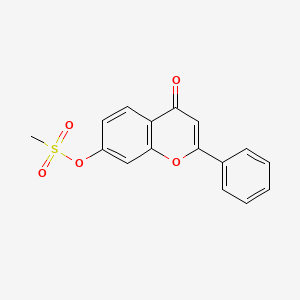
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
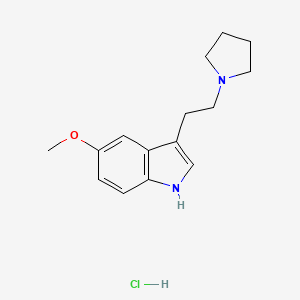
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
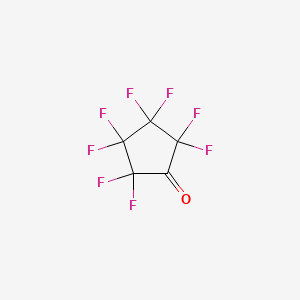
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
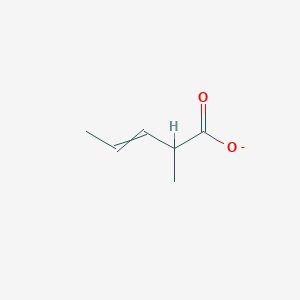
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
